molecular formula C5H7NO3 B6165582 3-(1-nitroethylidene)oxetane CAS No. 1679347-36-4

3-(1-nitroethylidene)oxetane

Cat. No.: B6165582
CAS No.: 1679347-36-4
M. Wt: 129.1
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Description

It features a four-membered oxetane ring, which is known for its stability and reactivity, combined with a nitro group, making it a compound of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-nitroethylidene)oxetane typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures, around 150°C . This reaction yields oxetane along with by-products such as water, potassium chloride, and potassium acetate.

Another method involves the use of secondary or primary alcohols with vinyl sulfonium ions in the presence of a photocatalyst and a base under blue LED light irradiation. This method generates a radical in the α-position to the alcohol group, which adds onto the vinyl sulfonium ion, leading to the formation of the oxetane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific methods used can vary depending on the desired scale and application, but they generally follow similar principles to the laboratory-scale synthesis, with adjustments for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(1-Nitroethylidene)oxetane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be involved in oxidation reactions, potentially leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The oxetane ring can participate in substitution reactions, particularly ring-opening reactions, due to its strained structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine compounds. Substitution reactions can lead to a variety of ring-opened products, depending on the nucleophile used .

Scientific Research Applications

3-(1-Nitroethylidene)oxetane has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules due to its reactive oxetane ring.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in drug design and development, particularly due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-nitroethylidene)oxetane involves its interaction with molecular targets through its reactive oxetane ring and nitro group. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. The nitro group can participate in redox reactions, further contributing to the compound’s reactivity .

Comparison with Similar Compounds

3-(1-Nitroethylidene)oxetane can be compared with other oxetane-containing compounds, such as:

    Oxetane: The parent compound with a four-membered ring containing one oxygen atom.

    2-Methyleneoxetane: A derivative with a methylene group attached to the oxetane ring.

    Oxetacaine: A compound with a similar oxetane ring but different functional groups, used as an antacid.

Properties

CAS No.

1679347-36-4

Molecular Formula

C5H7NO3

Molecular Weight

129.1

Purity

95

Origin of Product

United States

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